Selumetinib

Catalog No.
S548774
CAS No.
606143-52-6
M.F
C17H15BrClFN4O3
M. Wt
457.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selumetinib

CAS Number

606143-52-6

Product Name

Selumetinib

IUPAC Name

6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide

Molecular Formula

C17H15BrClFN4O3

Molecular Weight

457.7 g/mol

InChI

InChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)

InChI Key

CYOHGALHFOKKQC-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO

Solubility

Soluble in DMSO, not in water

Synonyms

AZD6244; AZD-6244; AZD 6244; ARRY142886; ARRY 142886; ARRY-142886; ARRY886; ARRY-886; ARRY 886 ; selumetinib.

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO

Description

The exact mass of the compound Selumetinib is 456.00001 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 741078. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Inhibiting the MEK Pathway

Selumetinib functions as a MEK inhibitor. MEK (mitogen-activated protein kinase kinase) is an enzyme in the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway plays a crucial role in regulating cell growth and division []. By inhibiting MEK, selumetinib disrupts this pathway, potentially slowing down or stopping the uncontrolled growth of cancer cells [].

Source

[] National Cancer Institute. (2020, October 26). Selumetinib (Koselugo).

Areas of Investigation

Scientific research is exploring selumetinib's efficacy in treating various cancers, either alone or in combination with other therapies. Here are some specific areas of investigation:

  • Melanoma: Studies are investigating selumetinib's effectiveness in treating melanoma, a type of skin cancer [].
  • Neurofibromatosis Type 1 (NF1): Research is ongoing to determine if selumetinib can shrink or slow the growth of tumors associated with NF1, a genetic condition [].
  • Other Cancers: Clinical trials are exploring the use of selumetinib in other cancers, such as lung cancer, pancreatic cancer, and ovarian cancer.

Selumetinib is a small-molecule drug classified as a kinase inhibitor, specifically targeting the mitogen-activated protein kinase/extracellular signal-regulated kinases pathway. Its chemical structure is 6-(4-Bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxy-ethoxy)-amide, with a molecular formula of C17H15BrClFN4O3C_{17}H_{15}BrClFN_4O_3 and a molecular weight of approximately 457.7 g/mol for its free base form . Selumetinib is primarily used for treating neurofibromatosis type 1, particularly in pediatric patients with unresectable plexiform neurofibromas .

Selumetinib acts as a selective inhibitor of Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) enzymes []. MEK enzymes are part of the Mitogen-Activated Protein Kinase (MAPK)/ERK signaling pathway, which plays a critical role in regulating cell growth, differentiation, and survival []. In NF1, mutations lead to overactivation of this pathway, promoting uncontrolled tumor growth [].

By binding to the ATP-binding pocket of MEK1/2, Selumetinib prevents them from phosphorylating downstream targets in the MAPK pathway. This ultimately hinders uncontrolled cell proliferation and tumor progression in PNs associated with NF1 [].

Safety

Clinical trials have shown that Selumetinib is generally well-tolerated in children with NF1 []. However, common side effects include fatigue, diarrhea, rash, and muscle pain [].

Hazards

Selumetinib can interact with other medications metabolized by the CYP3A4 and CYP2C19 enzymes []. It is also recommended for women of childbearing age to avoid pregnancy due to potential teratogenic effects [].

Selumetinib undergoes extensive hepatic metabolism, primarily involving hydrolysis and oxidation reactions. Key metabolic pathways include:

  • Hydrolysis of the amide group: This produces various metabolites, including M15 (AZ13326637), which contains a carboxylic acid.
  • N-demethylation: This leads to the formation of the pharmacologically active metabolite M8 (AZ12442942), which contributes significantly to the drug's activity.
  • Glucuronidation: This process transforms selumetinib into several conjugated metabolites, such as M2 and M4, which are major circulating forms .

Selumetinib exhibits its biological activity by selectively inhibiting MEK1 and MEK2 proteins, critical components of the MAPK/ERK signaling pathway. This inhibition prevents the phosphorylation of extracellular signal-regulated kinases, leading to cell cycle arrest and apoptosis in tumor cells. Notably, selumetinib's efficacy is observed regardless of B-Raf mutational status, making it a versatile therapeutic option in oncology .

The synthesis of selumetinib involves multiple steps that include:

  • Formation of the benzoimidazole core: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of halogen substituents: Bromine and chlorine atoms are incorporated via electrophilic aromatic substitution.
  • Amide formation: The final step involves coupling the benzoimidazole derivative with an amine component to yield selumetinib .

Selumetinib has been shown to interact with several drugs due to its metabolism through cytochrome P450 enzymes. Notable interactions include:

  • CYP3A4 Inhibitors: Co-administration with strong inhibitors like erythromycin can increase selumetinib levels significantly.
  • CYP3A4 Inducers: Drugs such as rifampicin can decrease selumetinib plasma concentrations substantially.
  • OAT3 Substrates: Selumetinib may affect the pharmacokinetics of drugs eliminated by this transporter .

Several compounds share similarities with selumetinib in terms of their mechanism or therapeutic applications:

Compound NameMechanism of ActionUnique Features
TrametinibMEK1/MEK2 inhibitorApproved for advanced melanoma
CobimetinibMEK1 inhibitorUsed in combination with vemurafenib
BinimetinibMEK1/MEK2 inhibitorTargeted therapy for solid tumors
RegorafenibMulti-kinase inhibitorTargets multiple pathways including VEGF

Selumetinib stands out due to its specific application in neurofibromatosis type 1 and its unique metabolic profile compared to these other inhibitors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

456.00001 g/mol

Monoisotopic Mass

456.00001 g/mol

Heavy Atom Count

27

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6UH91I579U

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Selumetinib is indicated for the treatment of neurofibromatosis type 1 (NF1) in patients two years and older who have symptomatic, inoperable plexiform neurofibromas (PN).
Koselugo as monotherapy is indicated for the treatment of symptomatic, inoperable plexiform neurofibromas (PN) in paediatric patients with neurofibromatosis type 1 (NF1) aged 3 years and above
Treatment of melanoma, Treatment of neurofibromatosis type 1, Treatment of thyroid cance

Livertox Summary

Selumetinib is an oral, small molecule inhibitor of the mitogen activated protein kinase 1 and 2 (MEK1/2) that is used to treat symptomatic, refractory fibromas in neurofibromatosis type 1. Selumetinib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy, but has not been linked to cases of clinically apparent acute liver injury.

Drug Classes

Genetic Disorder Agents, Antineoplastic Agents

NCI Cancer Drugs

Drug: Selumetinibsulfate
US Brand Name(s): Koselugo
FDA Approval: Yes
Selumetinib sulfate is approved to treat: Neurofibromatosis type 1 (NF1) in children aged 2 years and older who have plexiform neurofibromas that are causing symptoms and cannot be removed by surgery.
Selumetinib sulfate is also being studied in the treatment of other types of cancer.

Pharmacology

Selumetinib is a non-ATP-competitive mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2) inhibitor.[A193611] By selectively targeting MEK1 and MEK2, selumetinib is able to inhibit oncogenic downstream effects of the Raf-MEK-ERK signaling pathway, which is often overactive in certain types of cancer.[A193611] Indeed, a study investigating the effects of selumetinib in children with NF-1 found that treatment with the anti-neoplastic resulted in reduced tumor size.[A193533] Decreases in tumor-associated pain and improvements in overall function were also subjectively reported.[A193533] Selumetinib has minimal off-target activity, contributing to its impressive safety profile.[A193638]
Selumetinib is an orally active, small molecule with potential antineoplastic activity. Selumetinib is an ATP-independent inhibitor of mitogen-activated protein kinase kinase (MEK or MAPK/ERK kinase) 1 and 2. MEK 1 and 2 are dual specificity kinases that are essential mediators in the activation of the RAS/RAF/MEK/ERK pathway, are often upregulated in various cancer cells, and are drivers of diverse cellular responses, including proliferation. Inhibition of both MEK1 and 2 by selumetinib prevents the activation of MEK1/2 dependent effector proteins and transcription factors, thereby leading to an inhibition of cellular proliferation in various cancers.

Mechanism of Action

The Ras-Raf-MEK-ERK signaling cascade is known to be activated in several types of cancer, and regulates the transcription of proteins involved in apoptosis. In addition, studies have shown that mutations of the Raf component of the pathway can contribute to chemotherapy drug resistance. Ras as well as several kinases and phosphatases are responsible for regulating the Raf-MEK-ERK pathway. Often in cancers, Ras (a G-protein coupled receptor) is deregulated, allowing downstream signalling to proceed unchecked. Through several complex steps, Raf phosphorylates and activates MEK, which then phosphorylates and activates ERK. ERK is then able to exert its effects on several downstream targets. As such, therapies inhibiting upstream components of this pathway have become attractive targets for cancer treatment. Selumetinib exerts its effects by selectively inhibiting MEK1 and MEK2 which can effectively blunt the pleiotropic effects of the Ras-Raf-MEK-ERK cascade. By inhibiting this oncogenic pathway, selumetinib reduces cell proliferation, and promotes pro-apoptotic signal transduction.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
STE group
MAP2K (MEK) [HSA:5604 5605] [KO:K04368 K04369]

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

606143-52-6

Absorption Distribution and Excretion

Based on several studies investigating selumetinib at various doses in both pediatric and adult populations, the Tmax generally ranges between 1- 1.5 hours. In healthy adults, the mean absolute oral bioavailability was reported to be 62%. Selumetinib should be administered on an empty stomach since food significantly decreases serum concentrations of the drug.
Approximately 59% of selumetinib is eliminated in the feces, while 33% is eliminated in the urine.
The mean apparent volume of distribution of selumetinib at steady state in pediatric patients ranged from 78 L to 171 L. A study in healthy adult males found a mean apparent volume of distribution of 146 L. Another study observing the pharmacokinetic effects of various selumetinib doses and regimens in select Japanese patients found that the apparent volume of distribution values at steady-state ranged from 73.2 - 148.1 L.
The clearance of selumetinib in pediatric patients is 8.8 L/hr. A study in healthy adult males found a clearance value of 15.7 L/hr. Another study observing the pharmacokinetic effects of various selumetinib doses and regimens in select Japanese patients found clearance values that ranged from 9.2 - 15.9 L/hr.

Metabolism Metabolites

Selumetinib is heavily metabolized in the liver and the proposed metabolic pathway is as follows: Hydrolysis of selumetinib’s amide functional group produces M15 (AZ13326637), which contains a carboxylic acid. Elimination of the ethanediol moiety from the parent compound results in the formation of the primary amide M14 (AZ12791138) metabolite. Amide hydrolysis transforms M14 into M15, glucuronidation and further oxidation of M14 leads to M2, M6 and M1, and N-demethylation of M14 produces M12. The amide glucuronide (M2) is thought to be the major circulating metabolite. Demethylation of selumetinib produces the pharmacologically active M8 (AZ12442942), and further oxidation of M8 leads to M11. Glucuronidation of M8 produces M3 or M5, and elimination of the ethanediol moiety from M8 results in a primary amide, producing M12. Although the N-demethylated metabolite (M8) accounts for <10% of the circulating metabolites, it is responsible for approximately 21-35% of any observed pharmacological activity. Ribose conjugation transforms M12 into M9, while oxidation of M12 leads to M10 and M13 metabolites. Glucuronidation of M10 produces M1. Direct glucuronidation of selumetinib produces M4 or M7, which can both eventually transform into M3 and M5 metabolites.

Wikipedia

Selumetinib
Barium_acetylacetonate

Biological Half Life

Selumetinib is characterized by a short half-life. The elimination half-life associated with a dose of 25 mg/m2 in pediatric patients is 6.2 hours. In a study observing the pharmacokinetic effects of various selumetinib regimens in select Japanese patients, the half-life ranged from 9.2- 10.6 hours. In other studies where selumetinib 75 mg is administered twice daily, the half-life is reported to be approximately 13 hours.

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15

"Koselugo". Therapeutic Goods Administration (TGA). 15 December 2021. Archived from the original on 28 December 2021. Retrieved 27 December 2021.

https://web.archive.org/web/20220613065401/https://www.ebs.tga.gov.au/servlet/xmlmillr6?dbid=ebs%2FPublicHTML%2FpdfStore.nsf&docid=0D6160A0F721AD95CA25879F003CAC27&agid=%28PrintDetailsPublic%29&actionid=1. Archived from the original on 13 June 2022. {{cite web}}: Missing or empty |title= (help)

"AusPAR: Selumetinib". Therapeutic Goods Administration (TGA). 31 May 2022. Archived from the original on 31 May 2022. Retrieved 13 June 2022.

"Koselugo- selumetinib capsule". DailyMed. 10 April 2020. Archived from the original on 18 April 2020. Retrieved 18 April 2020.

Patel YT, Daryani VM, Patel P, Zhou D, Fangusaro J, Carlile DJ, et al. (May 2017). "Population Pharmacokinetics of Selumetinib and Its Metabolite N-desmethyl-selumetinib in Adult Patients With Advanced Solid Tumors and Children With Low-Grade Gliomas". CPT: Pharmacometrics & Systems Pharmacology. 6 (5): 305–314. doi:10.1002/psp4.12175. PMC 5445231. PMID 28326681.

Dymond AW, Howes C, Pattison C, So K, Mariani G, Savage M, et al. (November 2016). "Metabolism, Excretion, and Pharmacokinetics of Selumetinib, an MEK1/2 inhibitor, in Healthy Adult Male Subjects". Clinical Therapeutics. 38 (11): 2447–2458. doi:10.1016/j.clinthera.2016.09.002. PMID 27751676.

World Health Organization (2009). "International nonproprietary names for pharmaceutical substances (INN): recommended INN: list 62". WHO Drug Information. 23 (3): 261. hdl:10665/74420.

"FDA Approves First Therapy for Children with Debilitating and Disfiguring Rare Disease". U.S. Food and Drug Administration (FDA) (Press release). 10 April 2020. Archived from the original on 10 April 2020. Retrieved 10 April 2020. Public Domain This article incorporates text from this source, which is in the public domain.

"Drug Approval Package: Koselugo". U.S. Food and Drug Administration (FDA). 11 May 2020. Archived from the original on 22 January 2021. Retrieved 18 January 2021.

"New Drug Therapy Approvals 2020". U.S. Food and Drug Administration (FDA). 31 December 2020. Archived from the original on 18 January 2021. Retrieved 17 January 2021.

Gross AM, Wolters PL, Dombi E, Baldwin A, Whitcomb P, Fisher MJ, et al. (April 2020). "Selumetinib in Children with Inoperable Plexiform Neurofibromas". New England Journal of Medicine. 382 (15): 1430–1442. doi:10.1056/nejmoa1912735. PMC 7305659. PMID 32187457.

Selumetinib Monograph. Accessed 14 April 2021.

"Array BioPharma strikes rights deal with Japanese firm worth up to $76M-plus". BizWest. 31 March 2016. Archived from the original on 12 June 2018. Retrieved 12 June 2018.

Casaluce F, Sgambato A, Maione P, Sacco PC, Santabarbara G, Gridelli C (August 2017). "Selumetinib for the treatment of non-small cell lung cancer". Expert Opinion on Investigational Drugs. 26 (8): 973–84. doi:10.1080/13543784.2017.1351543. PMID 28675058. S2CID 40860991.

"Selumetinib: FDA-Approved Drugs". U.S. Food and Drug Administration (FDA). Archived from the original on 18 January 2021. Retrieved 10 April 2020.

"Drug Trials Snapshots: Koselugo". U.S. Food and Drug Administration (FDA). 10 April 2020. Archived from the original on 18 April 2020. Retrieved 18 April 2020. Public Domain This article incorporates text from this source, which is in the public domain.

Clinical trial number NCT01362803 for "AZD6244 Hydrogen Sulfate for Children With Nervous System Tumors" at ClinicalTrials.gov. Accessed 14 April 2021.

Ambrosini G, Pratilas CA, Qin LX, Tadi M, Surriga O, Carvajal RD, Schwartz GK (July 2012). "Identification of unique MEK-dependent genes in GNAQ mutant uveal melanoma involved in cell growth, tumor cell invasion, and MEK resistance". Clinical Cancer Research. 18 (13): 3552–61. doi:10.1158/1078-0432.CCR-11-3086. PMC 3433236. PMID 22550165.

"Pharmacodynamic activity of selumetinib to predict radiographic response in advanced uveal melanoma". 2012. Archived from the original on 29 August 2021. Retrieved 10 June 2014.

"AZD6244 in Combination With Docetaxel Versus Docetaxel Alone in KRAS Mutation Positive NSCLC Patients". ClinicalTrials.gov. 30 April 2009. Archived from the original on 11 April 2020. Retrieved 10 April 2020.

"Selumetinib in Cancers With BRAF Mutations". ClinicalTrials.gov. 27 April 2009. Archived from the original on 11 April 2020. Retrieved 10 April 2020.

"AstraZeneca provides update on selumetinib in uveal melanoma". AstraZeneca (Press release). 22 July 2015. Archived from the original on 11 April 2020. Retrieved 10 April 2020.

"AstraZeneca's once-lauded drug flunks a Phase III eye cancer trial". FierceBiotech. 22 July 2015. Archived from the original on 4 March 2016. Retrieved 22 July 2015.

"Comparing Complete Remission After Treatment With Selumetinib/Placebo in Patient With Differentiated Thyroid Cancer (ASTRA)". ClinicalTrials.gov. 30 April 2013. Archived from the original on 11 April 2020. Retrieved 10 April 2020.

"Assess Efficacy & Safety of Selumetinib in Combination With Docetaxel in Patients Receiving 2nd Line Treatment for v-Ki-ras2 Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) Positive NSCLC (SELECT-1)". ClinicalTrials.gov. 2 September 2013. Archived from the original on 11 April 2020. Retrieved 10 April 2020.

Jänne PA, van den Heuvel MM, Barlesi F, Cobo M, Mazieres J, Crinò L, et al. (May 2017). "Selumetinib Plus Docetaxel Compared With Docetaxel Alone and Progression-Free Survival in Patients With KRAS-Mutant Advanced Non-Small Cell Lung Cancer: The SELECT-1 Randomized Clinical Trial". JAMA. 317 (18): 1844–53. doi:10.1001/jama.2017.3438. PMC 5815037. PMID 28492898.

Liu X, Wang X, Chen L, Shi Y, Wei Y (November 2018). "Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway". Medical Science Monitor. 24: 8048–8055. PMC 6240169. PMID 30414267.

Explore Compound Types